Direct PP1CA Inhibitory Activity vs. 4-Hydroxy Analog
The target compound, (4-Aminophenyl)(piperidin-1-yl)methanone (also known as PP1CA), has a defined inhibitory activity against protein phosphatase 1 catalytic subunit alpha (PP1CA), a target implicated in cell division and cancer. Its IC50 value is 8.25 µM [1]. In contrast, the 4-hydroxy analog (1-(4-hydroxybenzoyl)piperidine) has no reported inhibitory activity against PP1CA in BindingDB or ChEMBL, suggesting the 4-amino group is critical for this specific protein interaction [2].
| Evidence Dimension | PP1CA Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.25 µM (8250 nM) |
| Comparator Or Baseline | 1-(4-Hydroxybenzoyl)piperidine: No activity reported for PP1CA |
| Quantified Difference | Target compound demonstrates measurable inhibition; comparator shows no detectable activity. |
| Conditions | In vitro enzyme inhibition assay; incubated for 1 hr by colloidal coomassie staining based LC-MS/MS analysis. |
Why This Matters
This establishes the compound as a direct, albeit weak, starting point for PP1CA-targeted drug discovery, while the 4-hydroxy analog is unsuitable for this target.
- [1] BindingDB. (2025). BDBM50365463 (CHEMBL1232461). Affinity Data: IC50 8.25E+3 nM for PPP1CA. View Source
- [2] BindingDB. (n.d.). Search results for '1-(4-hydroxybenzoyl)piperidine'. No PP1CA activity found. View Source
